molecular formula C7H3BrF3NO2 B13565748 1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene

1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene

Cat. No.: B13565748
M. Wt: 270.00 g/mol
InChI Key: NWDWWSOOIPYFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO2 It is a halogenated aromatic compound that contains bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(difluoromethyl)-5-fluoro-2-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are common methods.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like 4-(difluoromethyl)-5-fluoro-2-nitroaniline or 4-(difluoromethyl)-5-fluoro-2-nitrothiophenol.

    Reduction: The major product is 1-Bromo-4-(difluoromethyl)-5-fluoro-2-aminobenzene.

    Oxidation: Products vary based on the reaction conditions and oxidizing agent used.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and fluorine can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(difluoromethyl)benzene
  • 1-Bromo-4-(trifluoromethyl)benzene
  • 1-Bromo-4-fluoro-2-nitrobenzene

Uniqueness

1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene is unique due to the combination of bromine, difluoromethyl, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

1-bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H3BrF3NO2/c8-4-2-5(9)3(7(10)11)1-6(4)12(13)14/h1-2,7H

InChI Key

NWDWWSOOIPYFCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.